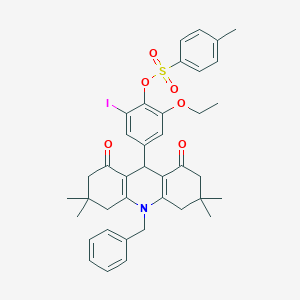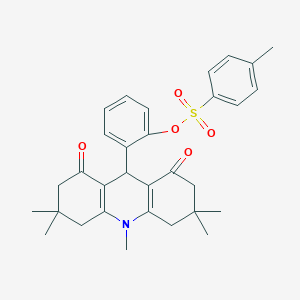![molecular formula C16H15IN2O3S B300873 5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound is commonly referred to as EITPB, and it has been studied extensively for its unique properties and potential therapeutic benefits.
Mechanism of Action
EITPB works by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EITPB also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EITPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EITPB in lab experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. However, one limitation of using EITPB is its relatively low stability, which can make it difficult to store and transport.
Future Directions
In the future, researchers will continue to investigate the potential applications of EITPB in medicinal chemistry and drug development. Some potential future directions include:
1. Developing new synthetic methods for EITPB that improve its stability and yield.
2. Investigating the potential use of EITPB as a diagnostic tool for detecting cancer.
3. Conducting further studies to investigate the anti-inflammatory and anti-cancer properties of EITPB in animal models and human clinical trials.
4. Exploring the potential use of EITPB in combination with other drugs for the treatment of various diseases.
5. Investigating the potential use of EITPB in the development of new anti-viral drugs.
Synthesis Methods
The synthesis of EITPB involves the reaction of 3-ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde with 3-methyl-2-thioxo-4-imidazolidinone in the presence of a base catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
EITPB has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties. Researchers have also investigated its potential use as a diagnostic tool for detecting certain types of cancer.
properties
Product Name |
5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C16H15IN2O3S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15IN2O3S/c1-4-6-22-14-11(17)7-10(9-13(14)21-5-2)8-12-15(20)19(3)16(23)18-12/h1,7-9H,5-6H2,2-3H3,(H,18,23)/b12-8- |
InChI Key |
LDQBBXWAVRKMEL-WQLSENKSSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C)I)OCC#C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)I)OCC#C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)I)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)

![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)
![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)


![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)